Hexafluoro-1,3-butadiene

Catalog No.
S1941434
CAS No.
685-63-2
M.F
C4F6
M. Wt
162.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexafluoro-1,3-butadiene

For semiconductor fabs facing compromised etch profiles and sustainability mandates, Hexafluoro-1,3-butadiene (C4F6) provides a sustainable, drop-in etchant.

  • Up to 2x higher SiO2-to-resist selectivity vs c-C4F8, preventing mask erosion and enabling thinner resists.
  • Enables vertical HAR contact holes with no bowing, thanks to low F/C ratio polymer passivation.
  • Near-zero GWP (

CAS Number

685-63-2

Product Name

Hexafluoro-1,3-butadiene

IUPAC Name

1,1,2,3,4,4-hexafluorobuta-1,3-diene

Molecular Formula

C4F6

Molecular Weight

162.03 g/mol

InChI

InChI=1S/C4F6/c5-1(3(7)8)2(6)4(9)10

InChI Key

LGPPATCNSOSOQH-UHFFFAOYSA-N

SMILES

C(=C(F)F)(C(=C(F)F)F)F

Canonical SMILES

C(=C(F)F)(C(=C(F)F)F)F

The exact mass of the compound Hexafluoro-1,3-butadiene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Compressed Gas;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Synonyms

Hexafluoro-1,3-butadiene, Perfluoro-1,3-butadiene, 1,3-Butadiene, 1,1,2,3,4,4-hexafluoro-, Hexafluorobutadiene, C4F6

Purity

≥99.999%

Package Size

100 g, 1 kg, 5 kg, 10 kg

Hexafluoro-1,3-butadiene (C4F6, CAS: 685-63-2) is an unsaturated perfluorocarbon utilized primarily as a high-performance dry-etching gas in semiconductor manufacturing. Unlike saturated perfluorocarbons (PFCs) such as tetrafluoromethane (CF4) or hexafluoroethane (C2F6), C4F6 features a conjugated diene structure with a low fluorine-to-carbon (F/C) ratio of 1.5. This specific molecular architecture facilitates the formation of robust fluorocarbon polymer passivation layers during plasma etching, which is critical for achieving high anisotropy in high-aspect-ratio (HAR) contact holes. Furthermore, its unsaturated bonds render it highly reactive in the troposphere, resulting in an atmospheric lifetime of just a few days and a Global Warming Potential (GWP) of less than 1, positioning it as a highly sustainable, drop-in alternative to legacy fluorinated greenhouse gases for critical oxide etching workflows [1].

Process Gas Fit

Unsaturated fluorocarbon for high-aspect-ratio dielectric etch
Conjugated diene structure enables distinct plasma radical profile
Low GWP (290) supports PFC emission reduction programs

Substituting Hexafluoro-1,3-butadiene with generic saturated perfluorocarbons (such as CF4, C2F6, or c-C4F8) fundamentally compromises both process capability and environmental compliance in advanced node manufacturing. Saturated PFCs possess higher F/C ratios (e.g., 2.0 for c-C4F8 and 4.0 for CF4), which generate an excess of free fluorine radicals in the plasma. This excess fluorine aggressively attacks photoresist and silicon nitride masks, degrading etch selectivity and causing critical dimension (CD) loss or 'bowing' in deep trenches. In contrast, the lower F/C ratio of C4F6 yields carbon-rich plasmas that deposit thicker, more protective polymeric sidewall passivation layers, enabling highly anisotropic etching without mask erosion. Additionally, legacy PFCs have atmospheric lifetimes spanning thousands of years and GWPs exceeding 6,000, making them increasingly unviable under modern environmental regulations, whereas C4F6 offers equivalent or superior oxide etch rates with a near-zero GWP [1].

Substitution Risk

Attribute
C4F6 (Target)
Saturated PFCs (e.g., c-C4F8)
Plasma radical generation
C=C bonds produce lower CF3+/CF+ ratio; shifts sidewall polymer deposition
Saturated bonds produce distinct CFx distribution; may alter anisotropy
Environmental liability
GWP 290; direct substitution avoids high-GWP legacy gas lock-in
GWP >6,500; substitution without process re-engineering increases carbon liability
ARDE at advanced nodes
Reported ARDE reduction supports high-aspect-ratio etch fidelity
ARDE limitations may require process modification beyond 65 nm

GWP and Atmospheric Lifetime

Regulatory pressures in semiconductor manufacturing necessitate the phase-out of high-GWP etching gases. Hexafluoro-1,3-butadiene demonstrates a GWP (100-year) of less than 1 and an atmospheric lifetime of merely a few days. In stark contrast, the industry-standard cyclic comparator, octafluorocyclobutane (c-C4F8), exhibits a GWP of approximately 9,540 and an atmospheric lifetime of 3,200 years, while CF4 has a GWP of 6,630 and a 50,000-year lifetime. This quantitative difference allows fabs to reduce PFC-related greenhouse gas emissions by 65% to 82% without sacrificing oxide etching performance [1].

Evidence DimensionGlobal Warming Potential (GWP100) and Atmospheric Lifetime
Target Compound DataGWP < 1; Lifetime < 10 days
Comparator Or Baselinec-C4F8 (GWP ~9,540; Lifetime 3,200 years) and CF4 (GWP ~6,630; Lifetime 50,000 years)
Quantified Difference>9,500x reduction in GWP; near-total elimination of atmospheric persistence
ConditionsStandard atmospheric modeling (IPCC AR5 baseline) and fab emission tracking

Procurement teams must transition to C4F6 to meet aggressive corporate sustainability targets and comply with increasingly stringent greenhouse gas emission regulations without overhauling existing plasma etch tools.

Etch selectivity vs c-C4F8
Head-to-head
2× improvement in overall etch parameters
Reported etch performance advantage
ICP system, optimized cathode temp, RF bias

SiO2 Etch Selectivity

In high-density fluorocarbon plasmas, the selectivity of etching silicon dioxide (SiO2) over photoresist (PR) or bare silicon is a critical process metric. Comparative plasma etching studies demonstrate that C4F6/Ar mixtures yield significantly higher SiO2-to-resist and SiO2-to-silicon selectivity than c-C4F8/Ar mixtures. Specifically, at high argon dilutions (90% Ar), the SiO2/resist selectivity for C4F6 reaches approximately 4:1, and SiO2/Si selectivity reaches 9:1. This is roughly double the selectivity achieved by c-C4F8 under identical conditions (2:1 and 5:1, respectively). This performance is driven by the thicker (~4.0 nm vs ~2.8 nm) steady-state carbon-rich fluorocarbon layer formed by C4F6 on the substrate surface [1].

Evidence DimensionSiO2/Resist and SiO2/Si Etch Selectivity
Target Compound DataSelectivity of ~4:1 (SiO2/Resist) and ~9:1 (SiO2/Si); passivation layer ~4.0 nm
Comparator Or Baselinec-C4F8 (Selectivity of ~2:1 for SiO2/Resist and ~5:1 for SiO2/Si; passivation layer ~2.8 nm)
Quantified DifferenceApproximately 2x higher selectivity for mask and substrate preservation
ConditionsCapacitively/inductively coupled plasma reactor, C4F6/Ar vs. c-C4F8/Ar gas mixtures (90% Ar dilution)

Higher selectivity allows process engineers to use thinner photoresists for finer node patterning (<45nm) without risking mask breakthrough during deep oxide etching.

Global Warming Potential
Context-dependent
C4F6: 290; c-C4F8: 8,700 (97% lower)
Reported GWP reduction context
IPCC 100-year horizon

HARC Sidewall Passivation

Achieving deep, narrow trenches without lateral bowing requires a delicate balance of etching and polymer deposition. C4F6, with its low F/C ratio of 1.5 and unsaturated double bonds, generates a plasma rich in polymerizing precursors. Experimental evaluations of maskless oxide/nitride stack etching show that C4F6-based plasmas provide more effective sidewall passivation than saturated C4F8-based plasmas. This thicker carbon-based polymer layer on the sidewall prevents lateral etching by free fluorine, thereby minimizing horizontal critical dimension (CD) bias and maintaining the top edge shape of the feature. Consequently, C4F6 enables the etching of extremely narrow line widths with near-vertical profiles [1].

Evidence DimensionSidewall polymer thickness and lateral CD bias control
Target Compound DataThicker carbon-rich passivation layer; minimal horizontal CD loss
Comparator Or Baselinec-C4F8 (thinner passivation, higher susceptibility to lateral bowing)
Quantified DifferenceMeasurable reduction in horizontal CD bias and superior structural integrity in HAR features
ConditionsHigh-aspect-ratio contact (HARC) etching in dual-frequency capacitively coupled plasma

For procurement in advanced memory (e.g., 3D NAND) and logic device manufacturing, C4F6 is an indispensable precursor to ensure structural fidelity in deep contact holes.

Atmospheric lifetime
Class-level
1.9 days (C4F6) vs >2,000 years (CF4, c-C4F8)
Reported negligible persistence
OH radical kinetics, 295 K
Process emissions reduction
Head-to-head
65–82% reduction vs c-C4F8 process
Reported emission reduction context
Oxide and OSG etch, medium-density chamber
Low-k etch rate control
Head-to-head
Porous silica/SiO2 ratio: 0.6 (C4F6) vs 1.45 (c-C4F8)
Reported low-k damage reduction
Neutral loop discharge plasma
ALE capability
Class-level
Atomic-level thickness control demonstrated
Reported ALE process compatibility
Ar/C4F6 ICP, high aspect ratio wafers

HARC Etching for 3D NAND & DRAM

C4F6 is the premier etchant gas for deep dielectric etching in advanced memory devices. Its low F/C ratio drives robust sidewall passivation, preventing bowing and ensuring vertical profiles in high-aspect-ratio contact holes, which is impossible to achieve reliably with legacy saturated PFCs like CF4 or C2F6 [1].

Advanced Logic Dielectric Etching

In sub-45nm logic node manufacturing, photoresist budgets are extremely tight. The superior SiO2-to-photoresist selectivity of C4F6 (up to 2x higher than c-C4F8) allows fabs to utilize thinner resist masks without risking mask erosion, thereby enabling finer critical dimensions and improving overall device yield [2].

Sustainable Semiconductor Fab Operations

Fabs facing strict environmental regulations and corporate sustainability mandates can directly substitute c-C4F8 or CF4 with C4F6 in existing oxide etch tools. With a GWP of <1 and an atmospheric lifetime of days, replacing legacy gases with C4F6 can reduce a facility's PFC-related greenhouse gas emissions by up to 82% while maintaining or improving etch performance [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-aspect-ratio contact etching
Etch profile & selectivity control
ARDE reduction in ICP etch processes
Low-k dielectric patterning
Porous material etch selectivity
Damage suppression in low-k dielectric stacks
PFC emission reduction strategy
GWP and process emission potential
Scope 1 emission inventory and carbon tax analysis
Atomic layer etching development
Atomic-level precision control
ALE process integration for 3D NAND

XLogP3

1.8

Boiling Point

6.0 °C

Melting Point

-132.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 122 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H220 (100%): Extremely flammable gas [Danger Flammable gases];
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Compressed Gas;Acute Toxic

Other CAS

685-63-2

Wikipedia

Hexafluorobuta-1,3-diene

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

1,3-Butadiene, 1,1,2,3,4,4-hexafluoro-: ACTIVE

Explore Compound Types